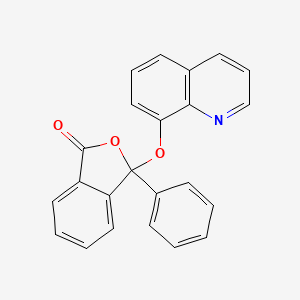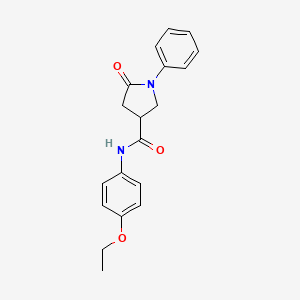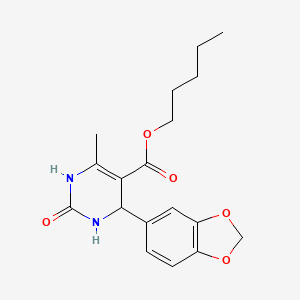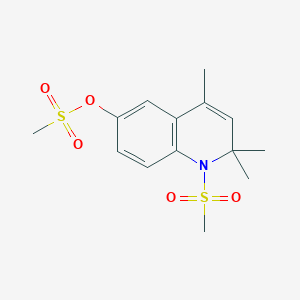![molecular formula C20H18Cl2N2O2 B11652457 3-(2,6-dichlorophenyl)-5-methyl-N-[2-(propan-2-yl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B11652457.png)
3-(2,6-dichlorophenyl)-5-methyl-N-[2-(propan-2-yl)phenyl]-1,2-oxazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,6-ジクロロフェニル)-5-メチル-N-[2-(プロパン-2-イル)フェニル]-1,2-オキサゾール-4-カルボキサミドは、科学研究や産業における様々な用途で知られる合成有機化合物です。この化合物は、複数の官能基を持つ複雑な構造を特徴としており、様々な化学および生物学的調査の対象となっています。
準備方法
合成経路と反応条件
3-(2,6-ジクロロフェニル)-5-メチル-N-[2-(プロパン-2-イル)フェニル]-1,2-オキサゾール-4-カルボキサミドの合成は、通常、いくつかの段階を伴います。
オキサゾール環の形成: オキサゾール環は、α-ハロケトンやアミドなどの適切な前駆体を含む環化反応によって合成できます。
置換反応:
アミド化: 最終段階は、通常、EDCI(1-エチル-3-(3-ジメチルアミノプロピル)カルボジイミド)などのカップリング試薬を塩基の存在下で使用して、アミド化反応によるカルボキサミド基の形成を伴います。
工業的生産方法
この化合物の工業的生産には、収率、純度、費用対効果に焦点を当て、上記の合成経路の最適化されたバージョンが使用される場合があります。大規模合成では、品質と効率の一貫性を確保するために、連続フロー反応器と自動化システムが頻繁に使用されます。
化学反応の分析
反応の種類
酸化: この化合物は、特にオキサゾール環に結合したメチル基で酸化反応を起こし、対応するアルコールやケトンを生成します。
還元: 還元反応は、カルボキサミド基を標的にして、アミンに変換することができます。
置換: 芳香環は、求電子置換反応に関与し、さらなる官能基化を可能にします。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO₄)と三酸化クロム(CrO₃)が含まれます。
還元: 水素化リチウムアルミニウム(LiAlH₄)または水素化ホウ素ナトリウム(NaBH₄)などの還元剤が一般的に使用されます。
置換: 臭素(Br₂)または硝酸(HNO₃)などの試薬は、求電子芳香族置換に使用できます。
主な生成物
酸化: アルコールまたはケトンの生成。
還元: アミンの生成。
置換: 芳香環への様々な官能基の導入。
科学研究の応用
化学
化学において、この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用されます。その独特の構造は、様々な化学的修飾を可能にし、新しい材料や触媒の開発において貴重な存在となっています。
生物学
生物学的研究において、3-(2,6-ジクロロフェニル)-5-メチル-N-[2-(プロパン-2-イル)フェニル]-1,2-オキサゾール-4-カルボキサミドは、その潜在的な生物活性について研究されています。それは、特定の酵素や受容体の阻害剤またはモジュレーターとして作用し、生化学的経路やメカニズムに関する洞察を提供する可能性があります。
医学
この化合物は、その潜在的な治療的用途について調査されています。生物学的標的と相互作用する能力は、特に抗炎症剤や抗癌剤などの分野における創薬の候補となっています。
産業
産業部門では、この化合物は、特殊化学品や先端材料の生産に使用されています。その安定性と反応性は、様々な製造プロセスに適しています。
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, 3-(2,6-dichlorophenyl)-5-methyl-N-[2-(propan-2-yl)phenyl]-1,2-oxazole-4-carboxamide is studied for its potential biological activities. It may act as an inhibitor or modulator of specific enzymes or receptors, providing insights into biochemical pathways and mechanisms.
Medicine
The compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in areas such as anti-inflammatory and anticancer therapies.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various manufacturing processes.
作用機序
3-(2,6-ジクロロフェニル)-5-メチル-N-[2-(プロパン-2-イル)フェニル]-1,2-オキサゾール-4-カルボキサミドの作用機序には、酵素や受容体などの特定の分子標的との相互作用が関与します。この化合物は、酵素の活性部位に結合してその活性を阻害したり、受容体と相互作用してそのシグナル伝達経路を調節したりする可能性があります。これらの相互作用は、標的や状況に応じて、様々な生物学的効果をもたらす可能性があります。
類似化合物の比較
類似化合物
- 3-(2,6-ジクロロフェニル)-5-メチル-1,2-オキサゾール-4-カルボキサミド
- 3-(2,6-ジクロロフェニル)-5-メチル-N-フェニル-1,2-オキサゾール-4-カルボキサミド
- 3-(2,6-ジクロロフェニル)-5-メチル-N-[2-(メチル)フェニル]-1,2-オキサゾール-4-カルボキサミド
独自性
類似化合物と比較して、3-(2,6-ジクロロフェニル)-5-メチル-N-[2-(プロパン-2-イル)フェニル]-1,2-オキサゾール-4-カルボキサミドは、2-(プロパン-2-イル)フェニル基の存在によって際立っています。この構造上の特徴は、反応性、生物活性、および全体的な特性に影響を与える可能性があり、様々な用途のためのユニークで価値のある化合物となっています。
類似化合物との比較
Similar Compounds
- 3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide
- 3-(2,6-dichlorophenyl)-5-methyl-N-phenyl-1,2-oxazole-4-carboxamide
- 3-(2,6-dichlorophenyl)-5-methyl-N-[2-(methyl)phenyl]-1,2-oxazole-4-carboxamide
Uniqueness
Compared to similar compounds, 3-(2,6-dichlorophenyl)-5-methyl-N-[2-(propan-2-yl)phenyl]-1,2-oxazole-4-carboxamide stands out due to the presence of the 2-(propan-2-yl)phenyl group. This structural feature may influence its reactivity, biological activity, and overall properties, making it a unique and valuable compound for various applications.
特性
分子式 |
C20H18Cl2N2O2 |
|---|---|
分子量 |
389.3 g/mol |
IUPAC名 |
3-(2,6-dichlorophenyl)-5-methyl-N-(2-propan-2-ylphenyl)-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C20H18Cl2N2O2/c1-11(2)13-7-4-5-10-16(13)23-20(25)17-12(3)26-24-19(17)18-14(21)8-6-9-15(18)22/h4-11H,1-3H3,(H,23,25) |
InChIキー |
CTBKBJJFLOKAOI-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3=CC=CC=C3C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 2-[({[6-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B11652401.png)

![4-[(4-Benzylpiperidin-1-yl)sulfonyl]-7-bromo-2,1,3-benzothiadiazole](/img/structure/B11652415.png)
![2-Benzoyl-6-(4-chlorophenyl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B11652423.png)
![(5Z)-5-[(3-methoxy-4-propoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B11652435.png)

![2-[(Hexylamino)methylidene]-5-phenylcyclohexane-1,3-dione](/img/structure/B11652447.png)

![1-(4-chlorophenyl)-N-[(1Z)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]methanamine](/img/structure/B11652464.png)

![N-[(2E,4E)-2-{[(3-bromophenyl)carbonyl]amino}-5-phenylpenta-2,4-dienoyl]alanine](/img/structure/B11652469.png)

![4-[(E)-{[4-(diethylamino)phenyl]imino}methyl]phenol](/img/structure/B11652484.png)
